Dipropylmalonic acid

Description

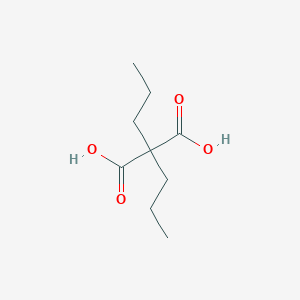

Structure

3D Structure

Properties

IUPAC Name |

2,2-dipropylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRSQLKNZQKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167624 | |

| Record name | Dipropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-27-7 | |

| Record name | Dipropylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dipropylmalonic Acid

Alkylation-Hydrolysis-Decarboxylation Routes

The synthesis of dipropylmalonic acid typically begins with the alkylation of a malonate ester, most commonly diethyl malonate, using a propyl halide. This step introduces the two propyl groups onto the central carbon of the malonate diester. The resulting dialkylated product, diethyl dipropylmalonate, is then subjected to hydrolysis to yield this compound. While the malonic ester synthesis often includes a decarboxylation step to produce a monosubstituted acetic acid, in the synthesis of this compound, the dicarboxylic acid is the desired product, although it can be subsequently decarboxylated to form valproic acid e3s-conferences.orgchemicalbook.com.

Alkylation of Malonate Esters (e.g., Diethyl Malonate) with Halogenated Propane (e.g., 1-Bromopropane)

The alkylation of malonate esters is a fundamental step in the synthesis of substituted malonic acids. Diethyl malonate is frequently used as the starting material due to the relatively acidic nature of the methylene (B1212753) protons located between the two ester groups libretexts.orglibretexts.orgchemicalland21.com. These protons can be readily removed by a suitable base to form a nucleophilic enolate (carbanion) libretexts.orglibretexts.orgmasterorganicchemistry.compearson.comorganicchemistrytutor.com.

The first step in the alkylation process is the deprotonation of the malonate ester. This is typically achieved using a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide libretexts.orgmasterorganicchemistry.compearson.com. The base removes a proton from the α-carbon (the carbon atom between the two carbonyl groups), generating a resonance-stabilized carbanion masterorganicchemistry.compearson.com. The acidity of the α-hydrogens in malonate esters (pKa around 13-16.4) is significantly higher than that of simple esters, allowing for deprotonation with relatively mild bases like sodium alkoxides libretexts.orgorganic-chemistry.orgechemi.com.

The deprotonation equilibrium favors the formation of the enolate, which is a powerful nucleophile libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com. The resonance stabilization of the carbanion delocalizes the negative charge onto the oxygen atoms of the ester groups.

The carbanion formed in the deprotonation step acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comuomustansiriyah.edu.iqvaia.comopenochem.org. In the synthesis of this compound, this involves the reaction with a propyl halide, such as 1-bromopropane (B46711) e3s-conferences.orguomustansiriyah.edu.iqgoogle.comsmolecule.combrainly.comyoutube.compatsnap.com. The nucleophilic carbanion attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide leaving group and the formation of a new carbon-carbon bond libretexts.orgorganicchemistrytutor.comvaia.com.

Since diethyl malonate has two acidic α-hydrogens, the alkylation process can be repeated to introduce a second alkyl group libretexts.orgorganicchemistrytutor.com. To synthesize diethyl dipropylmalonate, two equivalents of the propyl halide are typically used, and the deprotonation and alkylation steps are performed sequentially or under conditions that favor dialkylation organicchemistrytutor.comyoutube.com.

Primary alkyl halides, such as 1-bromopropane, are preferred alkylating agents in the malonic ester synthesis because they readily undergo SN2 reactions with the malonate enolate libretexts.orgorganicchemistrytutor.comuomustansiriyah.edu.iq. The use of secondary or tertiary alkyl halides can lead to lower yields or competing elimination reactions uomustansiriyah.edu.iq. While other halogenated propanes like chloropropane could potentially be used, 1-bromopropane is a common and effective choice for introducing the propyl group e3s-conferences.orguomustansiriyah.edu.iqgoogle.comsmolecule.combrainly.comyoutube.compatsnap.com. The leaving group ability of the halide (bromide is a better leaving group than chloride) also influences the reaction rate vaia.com.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of diethyl dipropylmalonate. Several factors influence the alkylation step:

Temperature: The reaction temperature affects the rate of deprotonation and alkylation, as well as potential side reactions. Temperatures in the range of 50-60°C have been reported for the reaction of diethyl malonate with 1-bromopropane in the presence of sodium ethoxide google.compatsnap.com. Refluxing conditions are also commonly employed google.compatsnap.com.

Solvents: The choice of solvent is important for dissolving the reactants and base and for facilitating the SN2 reaction. Polar protic solvents like ethanol (B145695) are frequently used with bases like sodium ethoxide, as the alkoxide base is typically prepared in the corresponding alcohol e3s-conferences.orglibretexts.orgorganicchemistrytutor.comgoogle.com. Other solvents such as tert-butanol (B103910), THF, DMSO, and DMF can also be used, often in conjunction with different bases like potassium tert-butoxide or sodium hydride uomustansiriyah.edu.iqgoogle.comscirp.orgfrontiersin.orgrsc.org. Solvent-base pairing is important; for instance, tert-butanol with potassium tert-butoxide can provide homogeneous conditions .

Reagent Ratios: The molar ratio of diethyl malonate to the propyl halide and the base is critical. While the stoichiometry requires a 1:2 molar ratio of diethyl malonate to propyl halide for dialkylation, using an excess of the alkylating agent (e.g., up to 5 equivalents) can help drive the reaction to completion and minimize the formation of monoalkylated product . The amount of base used should be sufficient to deprotonate the malonate ester, typically at least two equivalents for dialkylation pearson.com.

Data on optimized conditions can vary depending on the specific protocol. However, general trends indicate the use of alcoholic solvents, temperatures allowing for efficient reaction rates without excessive side products, and appropriate molar ratios of reactants and base.

An example of reported conditions for the preparation of diethyl dipropylmalonate involves the reaction of diethyl malonate with 1-bromopropane in an alkaline medium, preferably ethanol, at 52-58°C for 16 hours, or at 55-60°C for 4 hours using sodium n-butanolate in butanol google.com. Another process describes the slow addition of a mixture of diethyl malonate and 1-bromopropane to an ethanol solution of sodium ethoxide at 50°C, followed by reflux for 2 hours patsnap.com.

An example of reaction conditions for diethyl dipropylmalonate synthesis:

| Reactants | Base | Solvent | Temperature (°C) | Time |

| Diethyl malonate, 1-Bromopropane | Sodium Ethoxide | Ethanol | 52-58 | 16 h |

| Diethyl malonate, 1-Bromopropane | Sodium n-Butanolate | Butanol | 55-60 | 4 h |

| Diethyl malonate, 1-Bromopropane | Sodium Ethoxide | Ethanol | 50, then reflux | 2 h |

Hydrolysis of Dipropylmalonate Esters to this compound

Following the alkylation step, the resulting diethyl dipropylmalonate must be hydrolyzed to convert the ester groups into carboxylic acid groups, yielding this compound e3s-conferences.orgchemicalbook.comorganicchemistrytutor.comvaia.comgoogle.comchemicalbook.in. Hydrolysis can be carried out under either acidic or basic conditions organicchemistrytutor.com. Basic hydrolysis (saponification) is a common method for malonate esters libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com.

Basic hydrolysis involves treating the diethyl dipropylmalonate with an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide e3s-conferences.orgchemicalbook.comgoogle.compatsnap.comchemicalbook.incsfarmacie.cz. This reaction cleaves the ester bonds, forming the carboxylate salt of this compound e3s-conferences.orgorganicchemistrytutor.com.

The hydrolysis is typically performed by heating the reaction mixture. Temperatures between 20°C and 85°C for 2 to 16 hours using a 5 to 40 percent aqueous solution of an alkali metal hydroxide have been reported google.com. Another method describes hydrolysis at 60°C for 3 hours using a 30% aqueous sodium hydroxide solution patsnap.com. Refluxing the ester with an alcoholic potassium hydroxide solution for several hours is also a reported method chemicalbook.comgoogle.comchemicalbook.in.

After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the carboxylate salt and precipitate the free this compound e3s-conferences.orggoogle.compatsnap.com. The this compound can then be isolated by extraction and purification techniques such as crystallization google.com.

An example of hydrolysis conditions:

| Starting Material | Reagent | Solvent/Conditions | Temperature (°C) | Time |

| Diethyl dipropylmalonate | Aqueous Alkali Hydroxide (5-40%) | Aqueous solution | 20-85 | 2-16 h |

| Diethyl dipropylmalonate | 30% Aqueous NaOH | Aqueous solution | 60 | 3 h |

| Diethyl dipropylmalonate | Alcoholic KOH Solution | Ethanol, Reflux | Reflux | Several hours |

Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound during alkaline hydrolysis. Key parameters include the choice and concentration of the alkali, the solvent, temperature, and reaction time.

Research indicates that using an excess amount of sodium hydroxide or potassium hydroxide is beneficial for solving problems related to side product formation and achieving the desirable product. csfarmacie.cz The optimal concentration of the base and satisfactory reaction time are also critical factors. csfarmacie.cz

For example, one reported synthesis involves the hydrolysis of diethyl dipropyl malonate with a potassium hydroxide solution in ethanol, refluxed for 4 hours to synthesize 2,2-dipropylmalonic acid. chemicalbook.comchemicalbook.in Another method utilizes a 15-50% aqueous sodium hydroxide solution for hydrolysis at 70-90°C for 4 hours, following the alkylation step in a one-pot process. google.com A separate patent describes hydrolysis using a 15-30% aqueous sodium hydroxide solution at 60-70°C for 3 hours. patsnap.com

Maintaining the appropriate temperature and ensuring sufficient reaction time allows the hydrolysis to proceed substantially to completion. justia.com After hydrolysis, the reaction mixture is typically acidified to a specific pH range to isolate the this compound. Acidification with a mineral acid to a pH of 1.8 to 2.5 has been reported for the isolation of this compound. google.com

Data from various synthetic procedures highlight the variability in conditions and reported yields:

| Precursor | Alkali | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| Diethyl dipropyl malonate | Potassium Hydroxide | Ethanol | Reflux | 4 | Not specified | chemicalbook.comchemicalbook.in |

| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 70-90 | 4 | Not specified | google.com |

| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 60-70 | 3 | Not specified | patsnap.com |

| Dipropyl ester of malonic acid | Potassium Hydroxide | Alcoholic | Boiling | 3 | Not specified | google.com |

| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 80-90 | 6 | 80 | bdmaee.net |

| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 353-363 K (80-90) | 6 | Not specified | core.ac.uk |

Note: Yields are not always explicitly stated for the hydrolysis step alone, as it is often part of a larger synthesis.

Direct One-Pot Synthesis Approaches

Direct one-pot synthesis approaches aim to streamline the production of this compound by combining multiple reaction steps into a single vessel without isolating intermediates. This can offer advantages in terms of reduced reaction time, lower costs, and simplified workup procedures. e3s-conferences.org

One-pot syntheses of α-substituted alkanoic acids directly from barbiturates have been reported, although they can be time-consuming. csfarmacie.cz However, the focus here is on the one-pot synthesis of this compound itself, typically starting from diethyl malonate.

A one-step process for preparing this compound involves reacting diethyl malonate with n-propyl bromide in an alkaline medium in an alkanol solvent, followed by hydrolysis of the resulting crude reaction mixture containing diethyl dipropylmalonate with an aqueous alkali metal hydroxide solution and subsequent acidification. google.com

Simultaneous Hydrolysis and Decarboxylation

While the primary goal is the synthesis of this compound, which is a dicarboxylic acid, some one-pot processes starting from malonic ester derivatives and aiming for the corresponding monocarboxylic acid (like valproic acid) might involve simultaneous or sequential hydrolysis and decarboxylation steps. However, for the synthesis of this compound, decarboxylation is an undesirable side reaction that leads to 2-propylpentanoic acid (valproic acid). e3s-conferences.org

Therefore, in the context of synthesizing this compound via a one-pot method starting from diethyl malonate and 1-bromopropane, the process typically involves the in situ formation of diethyl dipropylmalonate followed by hydrolysis to the diacid, without promoting decarboxylation. Decarboxylation of this compound usually requires elevated temperatures. e3s-conferences.orgjustia.com

Catalyst Selection for Integrated Processes

In one-pot synthesis approaches starting from diethyl malonate and an alkyl halide, the initial step is typically the alkylation of diethyl malonate, which is catalyzed by a strong base to form a carbanion. Bases like sodium ethoxide or potassium tert-butoxide are commonly used for this deprotonation. smolecule.com The subsequent hydrolysis step in a one-pot process utilizes an alkali metal hydroxide like sodium hydroxide or potassium hydroxide. google.com

Some one-pot methods for preparing dipropylmalonate diester (the precursor to the acid) use MO-R3 as the base in an organic homogeneous system, where M is sodium or potassium and R3 is a linear or branched alkane with 1-4 carbon atoms. google.com Preferred bases include sodium methoxide, sodium ethoxide, sodium tert-butoxide, and potassium tert-butoxide, with potassium tert-butoxide being particularly preferred in tert-butanol as the solvent for preparing diethyl 2,2-dipropylmalonate. google.com

While catalysts are crucial for the alkylation and hydrolysis steps, the one-pot synthesis of this compound itself from diethyl malonate and 1-bromopropane primarily relies on the basic conditions for both the initial alkylation (via an alkoxide) and the subsequent hydrolysis (via hydroxide).

Alternative Synthetic Pathways

Beyond the classical malonic ester synthesis and its one-pot variations, alternative routes exist for the synthesis of this compound.

Synthesis from Barbituric Acid Derivatives (e.g., 5,5-Dipropylbarbituric Acid)

This compound can be synthesized through the alkaline hydrolysis of 5,5-dipropylbarbituric acid. csfarmacie.cz This method involves the cleavage of the barbituric acid ring structure under basic conditions.

The hydrolysis of 5,5-dipropylbarbituric acid with an excess of sodium hydroxide has been reported to yield 2,2-dipropylmalonic acid. csfarmacie.cz The reaction conditions, including the concentration of sodium hydroxide and the reaction time, are important for optimizing the yield and minimizing side products like 2,2-dipropylmalonuric acid or amides. csfarmacie.cz This hydrolysis step is often the first stage in a two-step procedure for synthesizing valproic acid, where the initially formed this compound is subsequently decarboxylated. csfarmacie.cz

The synthesis from barbituric acid derivatives provides an alternative route to this compound, utilizing a different starting material and reaction pathway compared to the malonic ester synthesis.

Control of By-product Formation (e.g., Malonuric Acid, Amides)

Alkaline hydrolysis conditions can influence the formation of by-products, such as malonuric acid and mono- or diamides of this compound csfarmacie.cz. These side reactions can complicate the reaction mixture and reduce the yield and purity of the desired product e3s-conferences.org. Controlling by-product formation can be achieved by optimizing the reaction conditions, including using a sufficient excess of the alkali, controlling its concentration, and managing the reaction time csfarmacie.cz.

Bio-based Synthetic Approaches (Contextual relevance from malonic acid)

While direct bio-based synthesis of this compound is not widely reported in the provided context, there is significant research into the bio-based synthesis of malonic acid, the structural parent of this compound acs.orgfrontiersin.org. Malonic acid can be produced through the fermentation of renewable feedstocks like glucose using genetically modified microorganisms, such as bioengineered yeast strains acs.orgcore.ac.uk. Traditional petrochemical routes for malonic acid production often involve hazardous substances like sodium cyanide frontiersin.org. The development of biocatalytic conversions offers a more environmentally friendly alternative google.com. The progress in bio-based malonic acid synthesis suggests potential future avenues for the sustainable production of substituted malonic acids like this compound, potentially by incorporating alkylation steps into bio-based pathways or using bio-derived malonic acid as a starting material.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound aims to enhance efficiency, reduce environmental impact, and minimize waste e3s-conferences.orgscirp.org. This involves critically analyzing and optimizing various aspects of the synthesis process, including solvent selection, catalyst development, and reaction conditions e3s-conferences.org.

Catalyst Development for Enhanced Efficiency and Reduced Environmental Impact

Catalyst development is another area where green chemistry principles are applied e3s-conferences.org. Catalysts can accelerate reaction rates, improve yields, and enable milder reaction conditions, thereby reducing energy consumption and waste generation e3s-conferences.org. While specific catalysts for the hydrolysis of diethyl dipropylmalonate to this compound are not extensively detailed in the provided text beyond the use of alkaline solutions, catalyst development in related organic synthesis, such as microwave-assisted decarboxylation of malonic acid derivatives, has shown promise in achieving solvent-free and catalyst-free conditions scirp.orgscirp.org. Exploring novel catalytic systems for the hydrolysis step could lead to more efficient and environmentally friendly synthetic routes for this compound.

Phase Transfer Catalysis Avoidance and Homogeneous Systems

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in immiscible phases wikipedia.orgptfarm.pl. While PTC can offer advantages in certain heterogeneous systems, avoiding its use and developing homogeneous reaction systems can be beneficial from a green chemistry perspective by simplifying workup procedures and potentially reducing the need for large amounts of catalysts wikipedia.orgptfarm.plhielscher.com. Some synthetic methods for diethyl dipropylmalonate aim for homogeneous reaction conditions by using specific solvent-base pairings, such as potassium tert-butoxide in tert-butanol google.com. This approach eliminates the complications associated with biphasic systems and the need for phase transfer catalysts google.com. The development of homogeneous systems for the hydrolysis of diethyl dipropylmalonate would align with the principle of avoiding phase transfer catalysis.

Reaction Mechanisms and Chemical Transformations of Dipropylmalonic Acid

Decarboxylation Reactions

Decarboxylation is a prominent reaction for malonic acid derivatives, involving the removal of a carboxyl group as carbon dioxide.

Thermal Decarboxylation to Valproic Acid

One of the most significant reactions of dipropylmalonic acid is its thermal decarboxylation, which yields valproic acid (2-propylpentanoic acid). csfarmacie.cze3s-conferences.org This transformation is a crucial step in the industrial synthesis of valproic acid.

Mechanism of Mono-decarboxylation of Substituted Malonic Acids

The decarboxylation of malonic acid derivatives, including this compound, typically proceeds via a concerted mechanism involving a cyclic six-membered transition state. libretexts.orgjove.comstackexchange.commasterorganicchemistry.com This mechanism involves the transfer of a proton from one carboxyl group to the oxygen of the other carboxyl group's carbonyl, followed by the cleavage of a carbon-carbon bond and the release of carbon dioxide. jove.commasterorganicchemistry.com This process results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid product, valproic acid in this case. libretexts.orgjove.commasterorganicchemistry.com

The mechanism can be generalized for substituted malonic acids:

Step 1: Formation of a cyclic six-membered transition state involving intramolecular proton transfer. jove.commasterorganicchemistry.com

Step 2: Concerted bond rearrangement within the transition state, leading to C-C bond cleavage, release of CO₂, and formation of an enol. jove.commasterorganicchemistry.com

Step 3: Tautomerization of the enol to the stable carboxylic acid product. libretexts.orgjove.commasterorganicchemistry.com

Influence of Temperature and Reaction Medium

The thermal decarboxylation of this compound is significantly influenced by temperature and the reaction medium. Higher temperatures generally accelerate the decarboxylation rate. e3s-conferences.orgcdnsciencepub.comresearchgate.netias.ac.in For example, the decarboxylation to valproic acid is typically carried out at elevated temperatures, ranging from 140°C to 180°C in some industrial processes. Heating the acid neat (without solvent) at temperatures above 150°C is also reported for dialkylated malonic acids. stackexchange.com

The reaction can be performed under reflux conditions, sometimes with the addition of materials like zeolite to absorb evolved gases such as CO₂ and ensure the reaction goes to completion. e3s-conferences.org Microwave-assisted decarboxylation has also been shown to achieve high yields in very short reaction times (3-10 minutes) under solvent-free and catalyst-free conditions. scirp.orgscirp.org

Studies on the decarboxylation of malonic acid in various solvents indicate that the rate can be influenced by the dielectric constant of the medium, with higher dielectric constants potentially favoring a more polar transition state. ias.ac.in The presence of water and pH can also affect the decarboxylation rate of malonic acid and its anions. researchgate.netmst.edu

Stereochemical Considerations in Decarboxylation (if applicable)

For substituted malonic acids where the alpha carbon is a stereocenter, the decarboxylation process can have stereochemical implications. In the case of monoalkyl malonic acids, the decarboxylation proceeds through an enol intermediate, and the subsequent tautomerization can lead to a racemic mixture if the alpha carbon becomes a stereocenter in the product. masterorganicchemistry.com

This compound has two identical propyl groups attached to the alpha carbon, meaning the alpha carbon is not a stereocenter. Therefore, the decarboxylation of this compound to form valproic acid, which has a propyl and a pentyl group attached to the alpha carbon, does not introduce a new stereocenter at the alpha position relative to the starting material. The product valproic acid (2-propylpentanoic acid) does have a stereocenter at the carbon bearing the propyl and pentyl chains if these chains were different, but in this specific case, the symmetry of the starting material dictates the outcome. However, if the starting material was a this compound with different substituents at the alpha position or if the propyl groups themselves contained stereocenters, stereochemical considerations would be relevant.

Research on the enzymatic decarboxylation of other substituted amino malonic acids has shown stereospecific outcomes, where a specific carboxyl group is removed, and a proton is added with retention of configuration. rsc.org However, this is specific to enzymatic reactions and the substrate structure. For the thermal or catalyzed non-enzymatic decarboxylation of this compound, the mechanism through a planar enol intermediate typically does not lead to the generation of a stereocenter at the alpha carbon unless the substituents are different.

Functional Group Interconversions and Reactivity of Carboxyl Groups

This compound contains two carboxylic acid functional groups, which exhibit characteristic reactivity. Carboxylic acids can undergo a variety of transformations, including esterification, amidation, reduction, and salt formation. solubilityofthings.comimperial.ac.ukyoutube.com

The carboxyl groups in this compound can participate in reactions typical of dicarboxylic acids. The acidity of the protons in the carboxyl groups allows for salt formation with bases. The presence of two carboxyl groups on the same carbon can influence their individual reactivity compared to simple monocarboxylic acids.

Functional group interconversions involving carboxylic acids generally include:

Formation of esters by reaction with alcohols (esterification). solubilityofthings.com

Formation of amides by reaction with amines (amidation). solubilityofthings.com

Reduction to primary alcohols using strong reducing agents like LiAlH₄ or borane. imperial.ac.uk

Formation of acid halides or acid anhydrides, which are more reactive carboxylic acid derivatives. libretexts.orglibretexts.orgub.edu

Decarboxylation, as discussed in detail above.

While the provided search results focus heavily on the decarboxylation of this compound, the general reactivity of carboxylic acids applies to its functional groups. The dicarboxylic nature of this compound also allows for reactions involving both carboxyl groups, such as the formation of cyclic anhydrides or imides under appropriate conditions, although specific examples for this compound were not detailed in the search results.

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies, with carboxylic acids and esters being in the middle range of reactivity compared to more reactive species like acid halides and anhydrides, and less reactive species like carboxylates and amides. libretexts.orglibretexts.org

The synthesis of this compound itself often involves the hydrolysis of diethyl dipropylmalonate, converting ester functional groups into carboxylic acid functional groups. csfarmacie.cze3s-conferences.orggoogle.com This hydrolysis is typically carried out using an alkaline solution, followed by acidification to obtain the dicarboxylic acid. csfarmacie.cze3s-conferences.orggoogle.com

Esterification

Esterification of this compound involves the reaction of its carboxylic acid groups with an alcohol to form esters. This is a common transformation for dicarboxylic acids. For instance, reaction with ethanol (B145695) in the presence of a catalyst yields diethyl dipropylmalonate. Diethyl dipropylmalonate is an ester of this compound and is used as an intermediate in organic synthesis ontosight.ai. Diethyl dipropylmalonate can be synthesized through the reaction of this compound with ethanol in the presence of a catalyst ontosight.ai.

Amidation

Amidation of carboxylic acids involves their reaction with amines to form amides. While simple mono-alkyl malonic acid esters readily react with ammonia (B1221849) or alcoholic ammonia to form diamides, the reactivity of dialkylmalonic acid esters, including diethyl dipropylmalonate, towards amidation can be significantly different. Studies have shown that ethyl esters of dialkylmalonic acids, such as this compound, may exhibit very slow or negligible amide formation under conditions where mono-alkyl counterparts react readily archive.org. This difference in reactivity is attributed to the absence of an unsubstituted hydrogen on the central carbon in dialkylmalonic esters, which in mono-alkyl malonates confers acidic properties and facilitates the formation of an intermediate addition product with ammonia archive.org.

However, amidation can be achieved through alternative routes, such as the reaction of a this compound monoethyl ester amide in the presence of reagents like sodium hypochlorite (B82951) and sodium hydroxide (B78521) solution, as demonstrated in the synthesis of amino acid derivatives google.com. This suggests that amidation might proceed more effectively through activated forms of the carboxylic acid or under specific reaction conditions tailored for hindered systems.

Salt Formation (e.g., Sodium Valproate Precursors)

This compound, being a dicarboxylic acid, can react with bases to form salts. The formation of salts is a crucial step in the synthesis of sodium valproate, a widely used anticonvulsant medication. Sodium valproate is the sodium salt of valproic acid (2-propylpentanoic acid) nih.govfishersci.se.

In the synthesis of valproic acid and subsequently sodium valproate, this compound is often an intermediate. This compound can be obtained from the hydrolysis of diethyl dipropylmalonate smolecule.comchemicalbook.com. Hydrolysis of diethyl dipropylmalonate with a base like sodium hydroxide yields this compound chemicalbook.come3s-conferences.org. Subsequent decarboxylation of this compound produces valproic acid smolecule.come3s-conferences.orgcsfarmacie.cz. Finally, neutralization of valproic acid with a sodium base, such as aqueous sodium hydroxide solution, leads to the formation of sodium valproate google.comgoogle.com. This salt formation involves the reaction of the carboxylic acid group of valproic acid with sodium ions.

The synthesis of sodium valproate from this compound involves several steps, including hydrolysis of a precursor ester, decarboxylation, and subsequent salt formation with a sodium base. google.comgoogle.com.

Interactive table: Key Reactions in Sodium Valproate Synthesis

| Step | Reactant | Reagent/Conditions | Product |

| Hydrolysis | Diethyl dipropylmalonate | NaOH (aqueous) chemicalbook.come3s-conferences.org | This compound smolecule.com |

| Decarboxylation | This compound | Heat (140-180°C) google.comgoogle.com | Valproic acid smolecule.come3s-conferences.org |

| Salt Formation | Valproic acid | NaOH (aqueous) google.comgoogle.com | Sodium Valproate google.comgoogle.com |

Reactivity of the Methylene (B1212753) Group (if formed in derivatives)

This compound itself does not possess an "active methylene" group in the same way that unsubstituted malonic acid or its simple esters do. The central methylene hydrogen atoms in malonic acid (CH 2(COOH) 2) or diethyl malonate (CH 2(COOEt) 2) are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a stabilized carbanion. This carbanion is highly reactive and participates in various condensation and alkylation reactions.

In this compound, the central carbon is substituted with two propyl groups (C(CCC) 2(COOH) 2). This substitution removes the acidic methylene hydrogens. Therefore, this compound itself does not undergo reactions characteristic of active methylene compounds, such as direct Claisen or Knoevenagel condensations at the central carbon.

However, the concept of methylene group reactivity becomes relevant when considering derivatives where a methylene group might be present elsewhere in the molecule or when discussing the synthesis of this compound derivatives from precursors like diethyl malonate. For example, the synthesis of diethyl dipropylmalonate often involves the alkylation of the active methylene group of diethyl malonate with propyl halides smolecule.com.

Condensation Reactions (e.g., Claisen and Knoevenagel Condensations of Malonates)

While this compound itself does not participate in these reactions due to the lack of an active methylene group, the principles of Claisen and Knoevenagel condensations are fundamental to the chemistry of malonates and are relevant in the context of synthesizing substituted malonic acid derivatives.

Claisen condensation typically involves the reaction between an ester and a carbanion derived from another ester (specifically, one with an alpha-hydrogen), leading to the formation of a beta-keto ester. Esters of malonic acid, like diethyl malonate, can undergo Claisen condensations due to their active methylene group wikipedia.org.

Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, usually catalyzed by a weak base, to form an α,β-unsaturated compound researchgate.net. Malonic acid and its esters are classic substrates for the Knoevenagel condensation researchgate.netwikipedia.org. For instance, malonic acid condenses with aldehydes or ketones, often followed by decarboxylation, to yield α,β-unsaturated carboxylic acids wikipedia.org.

Although this compound does not directly undergo these condensations, understanding these reactions is crucial for appreciating the synthetic routes that utilize malonate chemistry to arrive at substituted malonic acids or their derivatives. The synthesis of diethyl dipropylmalonate from diethyl malonate via alkylation is a direct application of the reactivity of the active methylene group in unsubstituted malonate esters smolecule.com.

Compound Names and PubChem CIDs

Synthesis and Applications of Dipropylmalonic Acid Derivatives

Precursors to Pharmaceutical Compounds

The chemical versatility of dipropylmalonic acid and its esters, particularly diethyl dipropylmalonate, establishes them as crucial starting materials for the synthesis of several active pharmaceutical ingredients (APIs). guidechem.commultichemindia.com The core of their utility lies in the malonic ester synthesis pathway, which allows for the systematic construction of complex molecular architectures.

Synthesis of Valproic Acid and its Salts (e.g., Sodium Valproate, Magnesium Valproate)

Valproic acid, known chemically as 2-propylpentanoic acid, is a cornerstone medication in the treatment of epilepsy and bipolar disorder. irapa.orgwikipedia.org The industrial synthesis of this widely used drug and its pharmaceutically accepted salts, including sodium valproate and magnesium valproate, is a multi-step process that frequently employs this compound as a key intermediate. multichemindia.com

Hydrolysis of Diethyl Dipropylmalonate to this compound

The synthetic route to valproic acid often commences with the hydrolysis of diethyl dipropylmalonate. multichemindia.comwikipedia.org This transformation is typically achieved through saponification, where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic medium. wikipedia.orgresearchgate.net The reaction proceeds to yield the disodium or dipotassium salt of this compound. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, neutralizes the salt and precipitates this compound. multichemindia.comwikipedia.org One patented method describes the hydrolysis of the crude reaction mixture containing diethyl dipropylmalonate with a 5 to 40 percent aqueous solution of an alkali metal hydroxide at a temperature between 20 and 85 °C for 2 to 16 hours. wikipedia.org

Decarboxylation to Valproic Acid (2-Propylpentanoic Acid)

Upon successful synthesis, valproic acid can be readily converted into its various salt forms. Sodium valproate is produced by neutralizing valproic acid with a sodium-containing base, such as sodium hydroxide. algoreducation.com Magnesium valproate is similarly prepared by reacting valproic acid with a suitable magnesium source, like magnesium alkoxides (e.g., magnesium ethoxide) in an alcoholic solution. chegg.com

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| Diethyl dipropylmalonate | 1. Aqueous NaOH or KOH 2. Mineral Acid (e.g., HCl) | This compound | Hydrolysis |

| This compound | Heating (e.g., 170-180°C) | Valproic acid | Decarboxylation |

| Valproic acid | Sodium hydroxide | Sodium valproate | Neutralization |

| Valproic acid | Magnesium ethoxide in alcohol | Magnesium valproate | Salt Formation |

Synthesis of Barbiturate Derivatives (e.g., Dipropylbarbituric Acid)

Barbiturates represent a class of sedative-hypnotic drugs, and their synthesis is a classic example of the application of malonic ester chemistry. The general method for producing barbiturates involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base. wikipedia.orgnih.gov For the synthesis of dipropylbarbituric acid, diethyl dipropylmalonate is the required starting material. The reaction with urea is catalyzed by a base such as sodium ethoxide, which facilitates the cyclization to form the 5,5-dipropylbarbituric acid structure. wikipedia.org This condensation reaction is a fundamental transformation in medicinal chemistry for creating a wide array of barbiturate compounds. nih.gov Interestingly, the reverse reaction, the alkaline hydrolysis of 5,5-dipropylbarbituric acid, can be used as a method to produce this compound. csfarmacie.cz

Intermediates for Modified Estrogens (e.g., Ethinylestradiol)

The utility of malonic acid derivatives extends to the synthesis of modified steroid hormones. It has been reported that malonic acid derivatives can function as intermediates in the synthesis of modified estrogens such as ethinylestradiol. algoreducation.com These intermediates can be used to alter the pharmacokinetic properties or potency of the final hormonal therapy product. algoreducation.com While detailed reaction pathways specifically involving this compound in the synthesis of ethinylestradiol are not extensively documented in common literature, the general principles of organic synthesis allow for the use of malonic esters to introduce specific carbon frameworks onto a steroid nucleus.

Other Fine Chemicals and Agrochemicals

Beyond its prominent role in pharmaceutical synthesis, this compound is a valuable building block for a variety of other fine chemicals and has potential applications in the agrochemical sector. wikipedia.org The malonic ester synthesis is a versatile and powerful tool for creating a diverse range of substituted carboxylic acids. patsnap.com While specific examples of agrochemicals derived directly from this compound are not widespread, the broader class of malonic acid derivatives is utilized in the creation of pesticides and herbicides. patsnap.com This suggests that this compound could be employed in the synthesis of specialized agrochemicals where the dipropyl moiety is a desired structural feature for biological activity.

Derivatives for Materials Science

The unique structural features of this compound derivatives make them suitable for applications in materials science, particularly in the formation of metal complexes and as precursors for polymers.

Metal Complexes and Coordination Compounds Formation

A coordination compound consists of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. libretexts.orgwikipedia.org The formation of these complexes is a Lewis acid-base interaction where the metal ion acts as a Lewis acid and the ligand as a Lewis base. libretexts.org Dicarboxylic acids like this compound can act as versatile ligands, coordinating with metal ions in various modes, such as bridged or chelated forms. semanticscholar.org This versatility allows for the formation of diverse coordination compounds with unique structural, spectral, and magnetic properties. semanticscholar.org

The coordination of dicarboxylic acids can lead to the formation of mono-, di-, tri-, or even tetranuclear complex compounds. semanticscholar.org The specific coordination mode of the carboxylate groups influences the properties of the resulting metal complex. semanticscholar.org For instance, in complexes where dicarboxylic acids act as a bridge between metal centers, they can mediate weak antiferromagnetic or ferromagnetic interactions. semanticscholar.org

Table 1: Coordination Modes of Dicarboxylic Acids in Metal Complexes

| Coordination Mode | Description |

|---|---|

| Bridging | The dicarboxylic acid links two or more metal centers. |

| Chelating | The dicarboxylic acid binds to a single metal center through two or more donor atoms. |

This table summarizes the primary ways dicarboxylic acids can coordinate with metal ions, leading to a variety of complex structures.

Potential in Polymer and Polyester Precursor Synthesis (General Malonic Acid relevance)

Malonic acid and its derivatives are recognized as precursors for specialty polyesters. wikipedia.org They can be converted into 1,3-propanediol, which is then used in the synthesis of polyesters and other polymers. wikipedia.org Additionally, malonic acid can be a component of alkyd resins, which are utilized in coatings to protect against UV light, oxidation, and corrosion. wikipedia.org

While malonic acid itself can be challenging to use directly for producing linear polyesters due to its tendency to decarboxylate, substituted malonic acids like dimethylmalonic acid have been successfully employed to create high-melting-point polyesters. google.com The synthesis of malonate-based aliphatic polymers has been explored, although reports on using malonic acid or its esters as the diacid component in polyesters are not extensive. rsc.org

Research has shown that the acid- and metal-catalyzed polycondensation of malonate derivatives can produce aliphatic hyperbranched polyesters. rsc.org Titanium, for example, can form complexes with dimethyl malonate, creating a useful catalyst for polypropylene polymerization. rsc.org

Isotopic Labeling for Biological and Mechanistic Studies

Isotopically labeled compounds are powerful tools in scientific research for tracing and understanding complex chemical and biological processes. scbt.com In these compounds, one or more atoms are replaced by their isotopes, which allows researchers to follow the path of the molecule through various reactions and pathways. scbt.com

Deuterated this compound Esters (e.g., Dipropyl-malonic Acid-d6 Diethyl Ester)

Deuterium, a stable isotope of hydrogen, is commonly used for isotopic labeling. Deuterated compounds, such as Dipropyl-malonic Acid-d6 Diethyl Ester, can be synthesized to serve as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, improving the accuracy of these analytical techniques. scbt.com The introduction of deuterium can alter the spectroscopic properties of a molecule, which can provide detailed insights into molecular interactions and dynamics. scbt.com

The synthesis of isotopically labeled compounds often involves a divergent scheme where the label is introduced late in the synthetic route, allowing for the use of common intermediates to prepare various labeled targets. nih.gov

Table 2: Example of a Deuterated this compound Ester

| Compound Name | CAS Number | Molecular Formula |

|---|

This table provides basic information for a common ester of this compound that can be isotopically labeled for research purposes.

Applications in Enzyme Mechanism and Metabolic Pathway Elucidation

Isotopically labeled compounds are invaluable for studying metabolic pathways and enzyme mechanisms. scbt.comnih.gov By introducing a labeled substrate into a biological system, researchers can trace its conversion into various products, thereby mapping out the metabolic pathway. researchgate.net

For example, malonic acid is a precursor in mitochondrial fatty acid synthesis, where it is converted to malonyl-CoA. wikipedia.org Labeled malonic acid derivatives can be used to study this and other pathways in detail. This approach has been used to investigate the biosynthesis of natural products and to connect metabolites to their corresponding biosynthetic gene clusters. nih.gov

In the study of enzyme mechanisms, isotopic labeling can help to identify the intermediates formed during a reaction. For instance, deuterated arachidonic acids have been synthesized to investigate the radical intermediate formed during the cyclooxygenase reaction catalyzed by prostaglandin H synthase. nih.gov Similarly, mechanistic studies of malonic acid-mediated acylation have utilized in situ ¹H-NMR to characterize the ketene intermediates formed from different malonic acid precursors. nih.gov

Coordination Chemistry and Supramolecular Assemblies

Formation of Metal-Organic Frameworks (MOFs) with Dipropylmalonic Acid

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands nih.govwpi.edu. The dicarboxylic nature of this compound makes it a potential candidate for use as an organic linker in the synthesis of MOFs.

While specific research detailing the synthesis of a Barium-Dipropylmalonic acid MOF is not extensively documented in available literature, the general methodologies for creating barium-based and other MOFs can be described. The synthesis of such a compound would likely involve a solvothermal or hydrothermal method, where a barium salt (like barium chloride dihydrate) and this compound are reacted in a suitable solvent under controlled temperature and pressure researchgate.netresearching.cnmdpi.com.

The characterization of a hypothetical Barium-Dipropylmalonic acid MOF would involve several analytical techniques to confirm its structure and properties ulster.ac.ukdigitellinc.com. X-ray Diffraction (XRD) would be essential to determine the crystalline structure, while techniques like Scanning Electron Microscopy (SEM) would reveal the morphology and particle size of the crystals researchgate.net. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) would be used to confirm the coordination of the carboxylate groups of the this compound to the barium ions researching.cndigitellinc.com.

Table 1: General Techniques for MOF Characterization

| Technique | Purpose | Typical Information Obtained |

|---|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise 3D atomic structure. researching.cn | Unit cell parameters, space group, bond lengths, bond angles, coordination environment of the metal center. researching.cn |

| Powder X-ray Diffraction (PXRD) | To assess phase purity and confirm the crystalline structure of a bulk sample. ulster.ac.uk | Comparison with simulated pattern from SC-XRD to confirm bulk synthesis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm ligand coordination. digitellinc.com | Shifts in the vibrational frequencies of the carboxylate groups upon coordination to the metal ion. researching.cn |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and solvent content. researching.cn | Decomposition temperature, presence of coordinated or guest solvent molecules. researching.cn |

In the context of coordination polymers and MOFs, water molecules play a significant structural role mdpi.com. Coordinated water molecules can be an integral part of the metal's coordination sphere, directly bonding to the metal center and influencing its geometry nih.govnih.gov. They can also act as bridging ligands, connecting two metal ions to form extended networks mdpi.com.

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is fundamental to crystal engineering, which focuses on understanding and utilizing these forces to design novel solid-state structures ias.ac.inrsc.org. In this compound, hydrogen bonding and molecular shape are the dominant forces governing its crystal packing.

The crystal structure of this compound is heavily influenced by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. core.ac.uk Specifically, strong O-H⋯O hydrogen bonds are the primary interaction governing the molecular assembly core.ac.uk. These interactions lead to the formation of a characteristic R²₂(8) ring pattern, where two molecules are linked together in a dimeric structure core.ac.uk. This robust hydrogen-bonded pattern is a common and predictable feature in the crystal engineering of carboxylic acids core.ac.uk.

Table 2: Hydrogen-Bonding Geometry in this compound core.ac.uk

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O1—H1···O4ⁱ | 0.99(3) | 1.66(3) | 2.643(2) | 172(3) |

| O3—H2···O2ⁱ | 0.98(3) | 1.67(3) | 2.639(2) | 171(3) |

Symmetry code: (i) -x, y, 1/2-z

Table 3: Selected Torsion Angles Defining the Conformation of this compound core.ac.uk

| Angle | Value (°) |

|---|---|

| C1—C2—C4—C5 | 62.1 (2) |

| C3—C2—C7—C8 | 56.9 (2) |

| C2—C4—C5—C6 | 179.0 (2) |

| C2—C7—C8—C9 | 177.9 (2) |

An interesting feature of the this compound crystal structure is the presence of pseudomolecular symmetry. The isolated molecule possesses C₂ point group symmetry core.ac.uk. However, this molecular symmetry is only approximately retained within the crystal lattice, a phenomenon sometimes referred to as "wasted symmetry" in crystallography core.ac.ukrsc.org. The deviation from perfect symmetry in the crystal is quantifiable; the root-mean-square deviation between the symmetry-related components of the molecule in the crystal is 0.06 Å core.ac.uk. This indicates that the packing forces of the crystalline environment introduce slight distortions to the molecule, preventing the ideal molecular symmetry from being fully expressed in the solid state core.ac.uk.

Catalytic Applications of Dipropylmalonic Acid and Its Complexes

Role in Enhancing Reaction Efficiency

In the synthesis of dipropylmalonate diester, the choice of an appropriate alkali catalyst, such as potassium tert-butoxide, allows the reaction to proceed in a homogeneous organic system, which improves catalytic efficiency by eliminating the need for a phase-transfer catalyst. google.com Although not a direct catalytic application of dipropylmalonic acid, this highlights how related compounds are involved in optimizing reaction conditions.

Specific Catalytic Systems (e.g., Metal Complexes in Organic Transformations)

There is limited specific information available in the searched literature regarding the direct catalytic applications of this compound or its metal complexes. However, malonic acid and its derivatives are known to form complexes with various metal ions, and these complexes can exhibit catalytic activity. jocpr.com For example, metal complexes of substituted malonic acids could potentially be explored as catalysts in organic synthesis. The general field of metal-based catalysis often employs organic ligands to tune the properties and reactivity of the metal center. rsc.org While specific examples involving this compound as a ligand in catalysis are not readily found, the presence of two carboxylic acid groups suggests it could act as a bidentate ligand for metal ions, similar to other dicarboxylic acids used in the synthesis of coordination polymers and metal-organic frameworks.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. mdpi.com These methods, which include molecular dynamics (MD) and Monte Carlo (MC) simulations, are based on classical mechanics and employ force fields to describe the potential energy of a system. uky.edumdpi.com MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a view of molecular motion and conformational changes. nih.govbonvinlab.org Coarse-grained models can also be employed to study larger systems over longer timescales by reducing the number of degrees of freedom. mdpi.com

While these simulation techniques are widely applied to study complex biological and chemical systems, specific molecular dynamics or Monte Carlo simulation studies focused exclusively on dipropylmalonic acid are not extensively detailed in the currently available literature. Such studies could, however, be used to explore its conformational landscape in different solvents, analyze its diffusion and transport properties, and investigate its interactions with other molecules.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of molecules. northwestern.edu These ab initio methods solve the Schrödinger equation for a given molecule, providing accurate information about its geometry, energy, and various electronic properties without relying on empirical parameters. utah.edu

Electronic structure analysis investigates the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. northwestern.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the molecular orbitals (e.g., HOMO and LUMO), electron density, and electrostatic potential. arxiv.org

For this compound, a detailed analysis of its electronic structure would reveal the charge distribution, particularly around the carboxylic acid groups, and identify the frontier molecular orbitals that govern its chemical reactivity. While general principles suggest the highest electron density would be on the oxygen atoms of the carboxyl groups, specific published quantum chemical studies providing a detailed electronic structure analysis for this molecule are not prominent.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. dergipark.org.tr Theoretical calculations can map the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. dergipark.org.tr

Experimental X-ray crystallography studies of this compound provide precise data on its solid-state conformation, which serves as a benchmark for computational models. In its crystalline form, the molecule exhibits a conformation where the two propyl chains are in a trans-planar configuration. iucr.org The molecule possesses an approximate C2 point group symmetry, which is nearly, but not perfectly, retained in the crystal structure. core.ac.ukcore.ac.uk The conformation is described as a "propeller-shape" due to the arrangement of the propyl chains and carboxylic acid groups. core.ac.uk

Key torsional angles determined from crystallographic data define this conformation. core.ac.uk

| Torsion Angle | Value (°) |

|---|---|

| C1–C2–C4–C5 | 62.1 (2) |

| C3–C2–C7–C8 | 56.9 (2) |

| C2–C4–C5–C6 | 179.0 (2) |

| C2–C7–C8–C9 | 177.9 (2) |

The latter two values, being close to 180°, confirm the extended, trans nature of the propyl chains. core.ac.uk

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of a molecule and explore potential reaction pathways. arxiv.org This is often achieved by analyzing the electronic structure to identify reactive sites and by calculating the thermodynamics and kinetics of potential reactions. Retrosynthetic analysis, which aims to design synthetic routes for a target molecule, is increasingly aided by computational tools that predict plausible precursor molecules. arxiv.orgnih.gov

For this compound, theoretical studies could be employed to predict its acidity (pKa), identify the most likely sites for nucleophilic or electrophilic attack, and model its decomposition pathways. As an intermediate in the synthesis of valproic acid, computational models could help optimize reaction conditions and explore alternative synthetic routes. core.ac.uk However, specific computational studies detailing the prediction of reaction pathways for this compound are not widely documented in the literature.

Intermolecular Association Analysis

The study of intermolecular associations is crucial for understanding the properties of condensed phases, such as crystals and liquids. Computational methods can be used to analyze the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern how molecules interact with each other. frontiersin.org

In the solid state, this compound molecules are interconnected by strong O—H⋯O hydrogen bonds. iucr.org This is a common and dominant interaction for carboxylic acids. frontiersin.org The analysis of the crystal structure of this compound reveals a well-defined hydrogen-bonding pattern. iucr.orgcore.ac.uk

The molecules form centrosymmetric dimers, where the carboxylic acid groups of two separate molecules interact. iucr.org This interaction creates a characteristic R22(8) ring motif, a pattern commonly observed in the crystal structures of carboxylic acids. iucr.orgcore.ac.uk This ring is formed by two parallel O—H⋯O hydrogen bonds between the two acid groups. iucr.org

The geometry of these strong hydrogen bonds has been determined with precision from X-ray diffraction data. core.ac.uk

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1–H1A···O4i | 0.91 (3) | 1.75 (3) | 2.651 (2) | 172 (3) |

| O3–H3A···O2ii | 0.90 (3) | 1.75 (3) | 2.645 (2) | 173 (3) |

Symmetry codes: (i) -x,-y,2-z; (ii) -x,1-y,1-z. iucr.org

These short donor-acceptor distances and angles close to 180° are indicative of strong hydrogen bonds, which are the primary interactions governing the supramolecular assembly of this compound in its crystalline form. iucr.orgcore.ac.uk Computational studies, such as DFT calculations on molecular clusters or periodic boundary calculations, could be used to quantify the energy of these interactions and analyze their effect on the electronic structure of the molecule.

Packing Energy Calculations

Theoretical and computational studies focusing specifically on the packing energy of this compound are not extensively available in publicly accessible literature. The primary crystallographic investigation, which details the molecular and supramolecular structure, centers on the qualitative aspects of intermolecular interactions, particularly strong O—H⋯O hydrogen bonds that dictate the crystal packing. This seminal work provides the foundational data for the crystal structure, which is a prerequisite for any subsequent energy calculations.

In the absence of specific packing energy data for this compound, an examination of computational methodologies and findings for analogous carboxylic acids can provide insight into the forces governing their crystal structures. Such studies are crucial for understanding the stability of different polymorphic forms and for crystal engineering.

Methodologies for Packing Energy Calculation:

The calculation of packing energy, often referred to as lattice energy, in molecular crystals like this compound typically involves sophisticated computational methods. These methods aim to quantify the energetic contributions of various intermolecular forces. A common approach is the use of atom-atom potential methods, often coupled with quantum mechanical calculations.

Another powerful approach involves Density Functional Theory (DFT) calculations. DFT can be used to optimize crystal structures and calculate their lattice energies, providing a quantum mechanical description of the electronic structure and intermolecular forces.

Findings from Studies on Related Carboxylic Acids:

Research on other carboxylic acids demonstrates the utility of these computational approaches. For instance, studies on simple dicarboxylic acids have successfully predicted their crystal structures based on the minimization of lattice energy. These studies often reveal a delicate balance between strong hydrogen bonding motifs, such as the common carboxylic acid dimer, and weaker van der Waals interactions.

In a study on theophylline (B1681296) and malonic acid cocrystals, calculated lattice energies were found to be within 2.5 kJ mol⁻¹ of each other, indicating comparable stability. nih.gov For anthraquinone-2-carboxylic acid, analysis of the total crystal energy indicated that the intermolecular energy is dominated by electrostatic attractions, which in the force field analysis also encompassed hydrogen bonds. cambridge.org

A detailed analysis of (+)-6-aminopenicillanic acid, which also contains a carboxylic acid group, provides a breakdown of the contributions to its lattice energy, as shown in the table below. nih.gov

Interactive Data Table: Lattice Energy Contributions for (+)-6-Aminopenicillanic Acid

| Energy Contribution | Calculated Value (kJ mol⁻¹) |

| Coulombic | -379.1 |

| Polarization | -141.4 |

| Dispersion | -133.7 |

| Repulsion | 266.3 |

| Total Lattice Energy | -387.9 |

This table illustrates the typical energy components calculated in a packing energy analysis. Data is for (+)-6-aminopenicillanic acid and is presented here as a representative example. nih.gov

The data clearly indicates the dominant role of coulombic (electrostatic) interactions in stabilizing the crystal lattice of this zwitterionic structure, a finding that is common for molecules with strong hydrogen bonding capabilities. nih.gov While this compound is not zwitterionic, the strong hydrogen bonds formed by its carboxylic acid groups would also be expected to make a significant contribution to its packing energy.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry are fundamental in identifying and confirming the chemical structure of dipropylmalonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Both ¹H NMR and ¹³C NMR provide distinct spectral patterns that correspond to the different chemical environments of the protons and carbon atoms within the this compound molecule otavachemicals.compharmaffiliates.com. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR, and chemical shifts in ¹³C NMR, allows for the confirmation of the two propyl chains and the malonic acid moiety. While specific NMR data for this compound were not extensively detailed in the search results, general applications of these techniques for structural confirmation of organic acids are well-established hmdb.ca.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as the O-H stretching vibration of the carboxylic acid groups, the C=O stretching vibration of the carbonyls, and C-H stretching and bending vibrations from the propyl chains pharmaffiliates.comresearchgate.net. Analysis of the positions and intensities of these bands provides confirmatory evidence for the presence of these functional groups and can be used to assess the purity of the sample researchgate.net. FTIR spectroscopy has been used in the characterization of metal-organic complexes involving this compound, indicating its utility in analyzing compounds containing this ligand jetir.org.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (C9H16O4), the molecular ion peak would correspond to its molecular weight of approximately 188.22 g/mol guidechem.comchemspider.com. Fragmentation of the molecule in the mass spectrometer can yield characteristic ions that provide clues about its substructure, such as the loss of water or carbon dioxide from the carboxylic acid groups or fragmentation of the propyl chains chemicalbook.com. Predicted collision cross-section values for various adducts of this compound have been calculated, which can be useful in certain MS applications uni.lu.

Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.11214 | 142.5 |

| [M+Na]⁺ | 211.09408 | 149.6 |

| [M+NH₄]⁺ | 206.13868 | 147.4 |

| [M+K]⁺ | 227.06802 | 147.4 |

| [M-H]⁻ | 187.09758 | 138.3 |

| [M+Na-2H]⁻ | 209.07953 | 142.8 |

| [M]⁺ | 188.10431 | 141.8 |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are essential for understanding the solid-state structure of crystalline compounds like this compound.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and its packing in the crystal lattice researchgate.netdss.go.th. Studies on this compound using single crystal XRD have revealed details about its molecular conformation and intermolecular interactions researchgate.netiucr.org. The molecule has a trans-planar configuration of the propyl chains and possesses approximate pseudo-twofold rotation axis symmetry in the crystal structure researchgate.netiucr.org. Strong O—H⋯O hydrogen bonds interconnect the molecules, forming an R2²(8) ring structure researchgate.netiucr.org. This technique provides bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry and how molecules interact in the solid state iucr.org. The crystal structure of this compound has been reported, confirming its triclinic crystal system with space group P-1 ugr.es.

Crystal Data for this compound ugr.es:

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4636 |

| b (Å) | 7.9944 |

| c (Å) | 8.4817 |

| α (° ) | 90.852 |

| β (° ) | 106.903 |

| γ (° ) | 90.778 |

Powder X-ray Diffraction for MOF Characterization

Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline phases of a material. While single crystal XRD is ideal for detailed structure determination, PXRD is valuable for identifying crystalline compounds, analyzing phase purity, and studying the structure of polycrystalline materials, including Metal-Organic Frameworks (MOFs) mdpi.com. PXRD has been employed in the characterization of a barium this compound metal-organic complex, indicating its relevance in confirming the crystalline nature and phase composition of MOFs incorporating this compound as a ligand jetir.org. The PXRD pattern of such a complex would show a unique set of diffraction peaks corresponding to its specific crystal structure jetir.org.

Chromatographic Methods (e.g., GC for purity analysis)

Chromatographic methods, particularly Gas Chromatography (GC), are widely employed for assessing the purity of this compound. GC is a separation technique that allows for the identification and quantification of different components within a sample. By comparing the retention time of a sample's peaks to those of known standards, and by analyzing peak areas, the purity of this compound can be determined.

Several sources indicate the use of GC for purity analysis of this compound. For instance, this compound is listed with a purity specification of >99.0% determined by GC bdl.cztcichemicals.comtcichemicals.comvwr.com. In the context of synthesizing valproic acid from this compound, GC analysis is used to monitor the progress of reactions and to confirm the purity of the final product, with reported GC purities often exceeding 99% google.com. Derivatization techniques, such as using bis-(trimethylsilyl)trifluoroacetamide, can be employed to make less volatile or polar compounds like malonic acid derivatives amenable to GC analysis google.com.

The application of GC in the analysis of this compound is crucial for quality control and research, ensuring the compound meets the required purity standards for its intended applications, such as in pharmaceutical synthesis.

Electrochemical Studies (e.g., Proton Conductivity in MOFs)

Electrochemical studies are valuable for investigating the electrical properties of materials, including proton conductivity. While direct electrochemical studies focusing solely on bulk this compound are less commonly reported in the provided search results, its role as a ligand or component in Metal-Organic Frameworks (MOFs) and other complexes highlights its indirect relevance to electrochemical properties, particularly proton conduction.

Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters linked by organic ligands rsc.org. These materials have garnered attention for various applications, including proton conduction, which is essential for technologies like fuel cells ucl.ac.uknih.govens.fr. The organic ligand plays a critical role in the structure and properties of the MOF, influencing factors such as pore size, stability, and the presence of functional groups that can facilitate proton transport ucl.ac.uknih.gov.

One study specifically synthesized and characterized a barium and dipropyl malonic acid metal-organic complex, investigating its proton conducting property using AC Impedance evaluations jetir.org. The study observed that the proton conductivity of this complex increased with temperature, even up to 55°C jetir.org. This suggests that this compound, when incorporated into a suitable metal-organic structure, can contribute to proton conduction pathways, likely facilitated by coordinated water molecules and hydrogen bonding within the framework jetir.org.

While the search results discuss proton conductivity in various MOFs utilizing different organic acids as ligands rsc.orgucl.ac.uknih.govens.frrsc.org, the specific mention of a barium this compound complex demonstrates the potential for this compound to be a component in materials designed for electrochemical applications like proton conduction. Electrochemical Impedance Spectroscopy (EIS) is a common technique used in these studies to investigate electron transfer efficiency and conductivity mdpi.com.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and microstructure of materials. By scanning a focused electron beam across the surface of a sample and detecting the secondary electrons or backscattered electrons emitted, SEM can produce high-resolution images revealing details about the sample's topography and shape.

For example, SEM has been used to observe the morphologies of metal oxides and heterojunctions in studies related to photocatalysis and material science mdpi.comresearchgate.net. In the study involving the barium this compound metal-organic complex, SEM was listed as one of the characterization techniques used, alongside FTIR and XRD jetir.org. This indicates that SEM is considered relevant for understanding the physical form and structure of materials synthesized using this compound as a component. Analyzing the morphology via SEM can provide insights into the material's properties and performance in various applications.

Industrial and Scale Up Considerations for Dipropylmalonic Acid Production

Process Efficiency and Yield Optimization

Optimizing the synthesis of dipropylmalonic acid focuses on maximizing the product yield and minimizing reaction time and energy consumption. The alkylation of diethyl malonate with 1-bromopropane (B46711) is a critical step, highly sensitive to conditions like the presence of water, which can lead to unwanted side reactions. e3s-conferences.org The choice of base and solvent significantly impacts reaction efficiency. Using sodium ethoxide in ethanol (B145695) is a common approach, but maintaining anhydrous conditions is crucial. e3s-conferences.orgquickcompany.in Alternative methods employing bases like potassium tert-butoxide in tert-butanol (B103910) can facilitate homogeneous reaction conditions, potentially improving efficiency and simplifying downstream processing. google.com